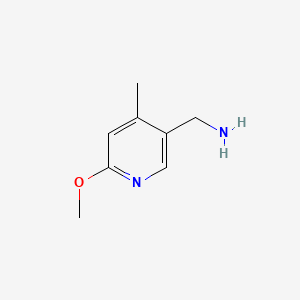

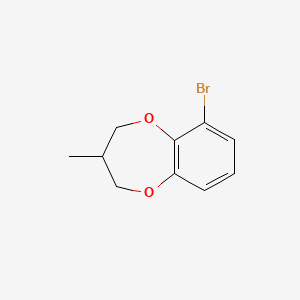

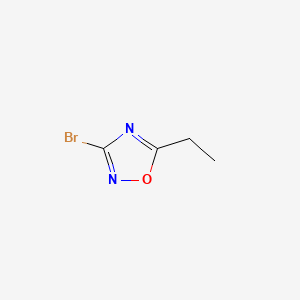

![molecular formula C7H8N4 B580474 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine CAS No. 1369412-53-2](/img/structure/B580474.png)

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine” is a compound with the molecular weight of 221.09 . It is also known as “1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride” and has the CAS Number: 2418709-28-9 . This compound is part of the [1,2,4]Triazolo[1,5-a]pyrimidines, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine involves various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Additionally, 2-Amino[1,2,4]triazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is characterized by a triazolo[1,5-a]pyridine ring. The IUPAC Standard InChI for this compound is 1S/C7H8N4.2ClH/c8-5-6-9-7-3-1-2-4-11(7)10-6;;/h1-4H,5,8H2;2*1H . The InChI key is VRSHUTDEHYIEQN-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine are diverse. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Physical And Chemical Properties Analysis

The compound “[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine” is a solid at room temperature . It has a molecular weight of 184.63 . The compound is stored at room temperature and in a dark place .Safety and Hazards

The compound “[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

The [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine and its analogs have shown a wide range of pharmacological activities, making them an interesting area for future research. Their potential in drug design, especially as inhibitors of type I and II Janus kinases, suggests that they could be further explored for their therapeutic potential . Additionally, their synthesis methods, particularly those that are eco-friendly and catalyst-free, could be optimized for large-scale production .

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZWUBFUAJAJSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857343 |

Source

|

| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine | |

CAS RN |

1369412-53-2 |

Source

|

| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

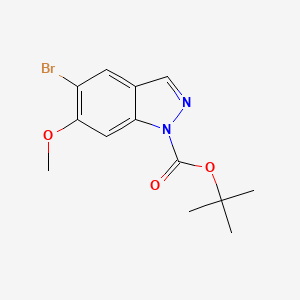

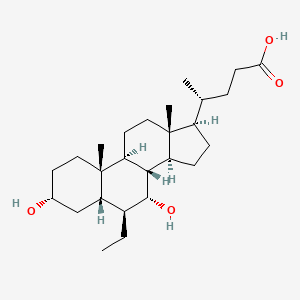

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B580399.png)

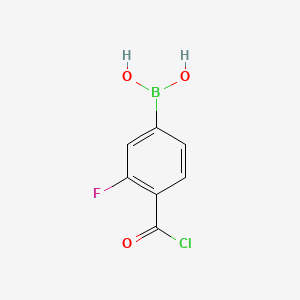

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

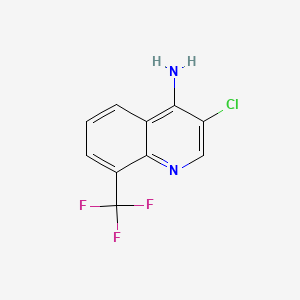

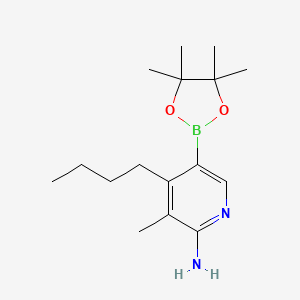

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)